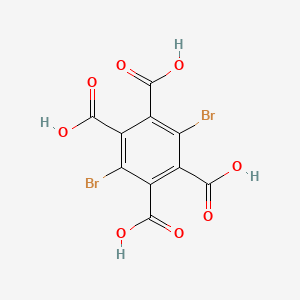

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid

説明

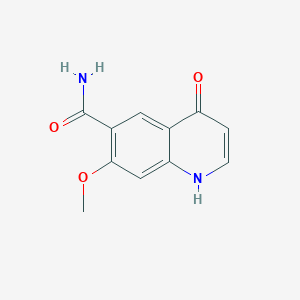

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C10H4Br2O8 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with 3,6-bromo-tetramethylbenzene, pyridine, and water under specific conditions . The reaction mixture is heated to 100°C while stirring, and KMnO4 is added in small portions. The mixture is then refluxed for 5 hours .Molecular Structure Analysis

The molecular structure of this compound includes 24 bonds - 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 carboxylic acids (aromatic), and 4 hydroxyl groups .Chemical Reactions Analysis

In chemical reactions, the formation of the less symmetric 4-X-Me is thermodynamically favorable compared to the formation of 5-X-Me . The transformation of 4-H-Me into 3-H-Me is found to be an uphill process by 3.5 kcal/mol, while the analogous conversion of 4-Cl-Me into 3-Cl-Me costs only 0.2 kcal/mol .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 411.94 . The compound should be stored in a sealed container in a dry room .科学的研究の応用

Photoluminescent Properties in Lanthanide Complexes

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid (H4dbtec) is utilized in the synthesis of novel lanthanide complexes exhibiting photoluminescent properties. These complexes have been synthesized using the hydrothermal method and characterized by various techniques, including X-ray diffraction and thermogravimetric analysis. Their photoluminescent properties have been extensively studied, highlighting potential applications in materials science (Zhang et al., 2012).

Coordination Polymers and Network Structures

Another application is the development of coordination polymers and network structures. For instance, a cadmium (II) organic coordination polymer based on H4dbtec has been constructed. This research involved characterizing the polymer's crystal structure and investigating its temperature-dependent fluorescent properties. The study emphasizes the compound's potential in designing new materials with unique structural and functional properties (Zhang et al., 2013).

Synthesis of Triazines

H4dbtec derivatives have also been employed in the synthesis of triazines. This process involves catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide for the one-pot synthesis of trisubstituted-1,2,4-triazines. This method, conducted under solvent-free conditions, indicates the compound's versatility in organic synthesis and the production of valuable chemical intermediates (Ghorbani‐Vaghei et al., 2015).

Organic Synthesis and Catalytic Reactions

In the field of organic synthesis, H4dbtec-related compounds serve as intermediates in various reactions. For example, the synthesis of dibromobenzobarrelene derivatives and their application in catalytic reactions involving Rhodium complexes showcase the compound's significance in developing new catalytic systems and reaction pathways (Schlesinger et al., 2013).

Metal-Organic Frameworks (MOFs)

The compound also plays a crucial role in constructing metal-organic frameworks (MOFs). Research involving the synthesis of alkaline-earth metal-organic frameworks based on benzene-1,2,4,5-tetracarboxylic acid and its derivative ligands demonstrates its application in MOFs. These frameworks exhibit interesting supramolecular interactions and thermal stability, highlighting their potential in materials science and engineering (Du et al., 2017).

Safety and Hazards

The safety information for 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Biochemical Pathways

Without knowledge of the compound’s specific targets and mode of action, it’s challenging to determine the biochemical pathways that 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid might affect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action and pharmacokinetics, it’s difficult to predict how environmental factors might impact this compound .

特性

IUPAC Name |

3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVZJOTWWDILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。